molecular formula C10H11BrN2O5S B8125558 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine

4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine

Cat. No.: B8125558
M. Wt: 351.18 g/mol
InChI Key: ZAWTVGYQUIQTLP-UHFFFAOYSA-N
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Description

4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a sulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the meta position relative to the bromine atom. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The sulfonyl group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 4-((4-Amino-3-nitrophenyl)sulfonyl)morpholine.

    Oxidation: Products depend on the extent of oxidation, potentially leading to sulfone derivatives.

Scientific Research Applications

4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: Utilized in the design of probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the bromine and nitro groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromophenyl)sulfonyl)morpholine
  • 4-((4-Nitrophenyl)sulfonyl)morpholine
  • 4-((3-Nitrophenyl)sulfonyl)morpholine

Uniqueness

4-((4-Bromo-3-nitrophenyl)sulfonyl)morpholine is unique due to the simultaneous presence of bromine, nitro, and sulfonyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-bromo-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWTVGYQUIQTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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